molecular formula C21H19N5O3S2 B2450188 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-01-5

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2450188
M. Wt: 453.54
InChI Key: LSJRCGXLENRANY-UHFFFAOYSA-N
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Description

4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C21H19N5O3S2. It has an average mass of 453.537 Da and a mono-isotopic mass of 453.092926 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H19N5O3S2. This formula indicates that the molecule is composed of 21 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, these properties include its molecular weight (453.537 Da), its molecular formula (C21H19N5O3S2), and its mono-isotopic mass (453.092926 Da) .

Scientific Research Applications

Synthesis and Characterization of Benzothiazole Derivatives

Benzothiazole derivatives have been synthesized and characterized extensively, showcasing a wide range of biological activities. For instance, Patel and Baldaniya (2016) synthesized a series of triazine derivatives fused with benzothiazole, which exhibited significant antimicrobial activity against various bacterial strains. This implies the potential use of such compounds in developing antimicrobial agents (Patel & Baldaniya, 2016).

Antimicrobial and Anticancer Activities

Benzothiazole derivatives have been reported to possess antimicrobial and anticancer properties. For instance, Patel et al. (2009) synthesized benzothiazoles with different functional groups and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study highlighted the multifunctional potential of benzothiazole derivatives in pharmacological screenings (Patel et al., 2009). Additionally, Waghmare et al. (2013) prepared novel heterocycle benzothiazole derivatives and screened them for in-vitro anticancer activity against 60 human cancer cell lines, demonstrating their potential in cancer treatment (Waghmare et al., 2013).

Fluorescent Probes and Chemical Sensing

Benzothiazole derivatives have been utilized in developing fluorescent probes for bioimaging and chemical sensing. Yu et al. (2018) reported a novel benzothiazole-based fluorescent probe for cysteine detection, showcasing its application in living cells and test paper systems. This indicates the potential use of such compounds in biochemical sensing and diagnostics (Yu et al., 2018).

Electrochemical Applications

Benzothiazole derivatives have also found applications in electrochemical studies. Beloglazkina et al. (2007) synthesized benzothiazole derivatives and studied their adsorption on gold surfaces and electrochemical characterization, indicating the use of these compounds in materials science and sensor technology (Beloglazkina et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. Typically, safety data is determined through laboratory testing and is included in a compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c1-15-5-2-6-18-19(15)24-21(30-18)25-20(27)16-7-9-17(10-8-16)31(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJRCGXLENRANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

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